molecular formula C17H15FN4O2 B10949931 4-{[(E)-(2-fluorophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-(2-fluorophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10949931
M. Wt: 326.32 g/mol
InChI Key: ACWAYJPGAZLIHE-UHFFFAOYSA-N
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Description

4-{[(E)-1-(2-Fluorophenyl)methylidene]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(2-Fluorophenyl)methylidene]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be summarized as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-fluorobenzaldehyde, 2-furylmethylamine, and 1-methyl-1H-pyrazole-5-carboxylic acid.

    Condensation Reaction: The aldehyde (2-fluorobenzaldehyde) reacts with the amine (2-furylmethylamine) in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base intermediate.

    Cyclization: The Schiff base intermediate undergoes cyclization with 1-methyl-1H-pyrazole-5-carboxylic acid under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of solvents to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(2-Fluorophenyl)methylidene]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-{[(E)-1-(2-Fluorophenyl)methylidene]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(2-Fluorophenyl)methylidene]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and furylmethyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-{[(E)-1-(2-Fluorophenyl)methylidene]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the furylmethyl group contributes to its biological activity.

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15FN4O2/c1-22-16(17(23)20-10-13-6-4-8-24-13)15(11-21-22)19-9-12-5-2-3-7-14(12)18/h2-9,11H,10H2,1H3,(H,20,23)

InChI Key

ACWAYJPGAZLIHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC=CC=C2F)C(=O)NCC3=CC=CO3

Origin of Product

United States

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